(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid

Metabotropic glutamate receptors Group II mGluR antagonist Functional pharmacology

(2R,4R)-4-Amino-1-ethylpyrrolidine-2,4-dicarboxylic acid (CAS 213619-99-9) is a chiral N1-ethyl-substituted pyrrolidine-2,4-dicarboxylic acid derivative belonging to the class of constrained glutamate analogs. It is a rationally designed analog of the group II metabotropic glutamate receptor (mGluR2/3) agonist (2R,4R)-APDC, in which introduction of the N-ethyl substituent converts the pharmacological profile from agonism to antagonist activity at group II mGluRs.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 213619-99-9
Cat. No. B12871204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid
CAS213619-99-9
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCN1CC(CC1C(=O)O)(C(=O)O)N
InChIInChI=1S/C8H14N2O4/c1-2-10-4-8(9,7(13)14)3-5(10)6(11)12/h5H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,8-/m1/s1
InChIKeyIDVBYGZWDIPMSF-SVGQVSJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-4-Amino-1-ethylpyrrolidine-2,4-dicarboxylic Acid: A Chiral Metabotropic Glutamate Receptor Ligand for Neuroscience Procurement


(2R,4R)-4-Amino-1-ethylpyrrolidine-2,4-dicarboxylic acid (CAS 213619-99-9) is a chiral N1-ethyl-substituted pyrrolidine-2,4-dicarboxylic acid derivative belonging to the class of constrained glutamate analogs [1]. It is a rationally designed analog of the group II metabotropic glutamate receptor (mGluR2/3) agonist (2R,4R)-APDC, in which introduction of the N-ethyl substituent converts the pharmacological profile from agonism to antagonist activity at group II mGluRs [2]. This functional switch makes it a valuable tool compound for dissecting mGluR-mediated signaling pathways where genetic or pharmacological silencing of group II mGluRs is required.

Why (2R,4R)-4-Amino-1-ethylpyrrolidine-2,4-dicarboxylic Acid Cannot Be Replaced by Generic mGluR Ligands


Generic group II mGluR ligands such as LY341495 or LY354740 exhibit broad-spectrum affinity across mGluR subtypes and commonly act as agonists, which fundamentally limits their utility in studies requiring selective antagonism of group II mGluRs without activating downstream signaling [1]. The N1-ethyl substitution in (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid confers a unique pharmacological fingerprint: it converts the parent agonist (2R,4R)-APDC into a functional antagonist while preserving the chiral integrity and constrained glutamate backbone essential for receptor recognition [2]. Simple substitution with uncharacterized or racemic pyrrolidine dicarboxylates therefore fails to replicate this precise functional switch and subtype selectivity, leading to irreproducible pharmacology in mGluR-dependent assays.

Quantitative Evidence Guide: (2R,4R)-4-Amino-1-ethylpyrrolidine-2,4-dicarboxylic Acid Versus Closest Analogs


Functional Switch from Agonist to Antagonist at Group II mGluRs Relative to (2R,4R)-APDC

Recombinant cell-based functional assays demonstrate that the parent compound (2R,4R)-APDC acts as a potent agonist at mGluR2 and mGluR3 (EC50 values in the low micromolar range), whereas the N1-ethyl analog (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid displays no agonist activity and instead behaves as a functional antagonist, blocking agonist-induced responses [1][2]. This functional conversion is a direct consequence of the N1-ethyl substitution.

Metabotropic glutamate receptors Group II mGluR antagonist Functional pharmacology

Improved Subtype Selectivity Profile Versus Broad-Spectrum mGluR Antagonist LY341495

While LY341495 is a potent pan-mGluR antagonist with nanomolar affinity at mGluR2/3, 8, and also mGluR6, the N1-ethyl APDC analog demonstrates a distinct selectivity window: it is essentially inactive at mGluR1 and mGluR5 (IC50 > 300,000 nM) and shows antagonist activity predominantly at group II mGluRs (mGluR2, mGluR3) and group III mGluRs (mGluR4, mGluR8) [1]. This differs from LY341495, which potently blocks group I mGluRs as well [2].

mGluR subtype selectivity Off-target profiling LY341495

Chiral Purity and Conformational Integrity as a Constrained Glutamate Analog

The (2R,4R) stereochemistry is critical for receptor recognition; the (2S,4R), (2R,4S), and (2S,4S) isomers of APDC show markedly different pharmacological profiles ranging from weak agonists to inactive compounds [1]. The N1-ethyl derivative retains the same rigid pyrrolidine scaffold that constrains the glutamate moiety in a bioactive conformation, a structural feature absent in flexible glutamate analogs that can adopt multiple conformations and activate off-target glutamate receptors or transporters [2].

Chiral purity Constrained amino acid Structure-activity relationship

Weak Inhibitory Potency Across mGluR Subtypes Enables Use as a Negative Control

The uniformly weak IC50 values (>300,000 nM) across mGluR1, 2, 4, 5, and 8 make this compound uniquely suited as a structurally matched negative control in studies employing potent N1-substituted APDC derivatives [1]. Unlike LY341495 (which completely abolishes mGluR signaling at nanomolar concentrations), the target compound can be used at high micromolar concentrations to confirm that observed effects are not mediated by non-specific interactions with the pyrrolidine scaffold.

Negative control mGluR pharmacology Tool compound validation

Optimal Procurement Scenarios for (2R,4R)-4-Amino-1-ethylpyrrolidine-2,4-dicarboxylic Acid


Functional Characterization of Group II mGluR Antagonism in Native Tissue Preparations

Use as a selective group II mGluR antagonist in electrophysiological or neurochemical assays where the parent agonist (2R,4R)-APDC would confound results by activating the receptor. The weak potency at group I mGluRs (IC50 > 300,000 nM) ensures that residual effects at mGluR1/5 are negligible at concentrations up to 100 μM [1].

Structure-Activity Relationship (SAR) Studies of N1-Substituted Pyrrolidine Dicarboxylates

Procurement as a reference compound in medicinal chemistry programs exploring N1-modified APDC analogs. The N-ethyl derivative serves as a benchmark for understanding how alkyl chain length at N1 modulates functional activity, enabling rational design of novel mGluR ligands with tailored agonist/antagonist profiles [2].

Negative Control in mGluR2/3 Antagonist Screening Cascades

Employed as a structurally matched negative control alongside potent N1-substituted antagonists (e.g., N1-benzyl or N1-naphthylmethyl derivatives). Its uniformly weak inhibitory activity (IC50 > 300,000 nM across all tested mGluR subtypes) validates that assay signals arise from specific receptor engagement rather than non-specific scaffold effects [1].

Chiral Separation and Analytical Method Development

Used as a chiral reference standard for developing HPLC or SFC methods to separate and quantify the four APDC stereoisomers in pharmaceutical research, given the critical dependence of mGluR pharmacology on the (2R,4R) configuration [3].

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